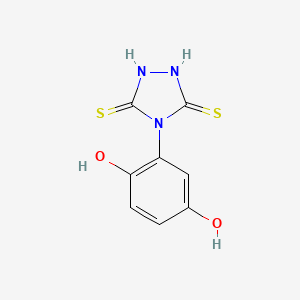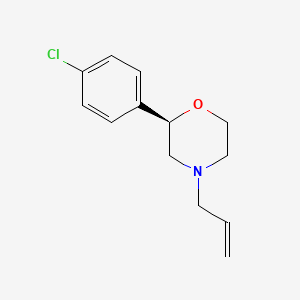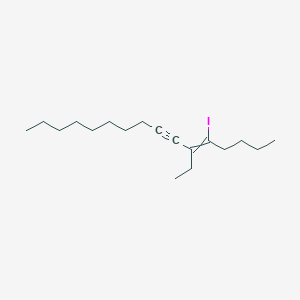![molecular formula C16H30Si2 B12617234 Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane CAS No. 920282-74-2](/img/structure/B12617234.png)
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane is a chemical compound with the molecular formula C14H30Si2. It is a clear, colorless to almost colorless liquid with a boiling point of 57°C at 0.25 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane typically involves the reaction of triisopropylsilylacetylene with trimethylsilylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, and a base, such as triethylamine . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of silyl groups enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Triisopropyl(trimethylsilyl)ethynylsilane
Uniqueness
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane is unique due to its specific combination of silyl groups and the butadiyne backbone. This structure imparts unique reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
920282-74-2 |
|---|---|
Formule moléculaire |
C16H30Si2 |
Poids moléculaire |
278.58 g/mol |
Nom IUPAC |
trimethyl-[4-tri(propan-2-yl)silylbuta-1,3-diynyl]silane |
InChI |
InChI=1S/C16H30Si2/c1-14(2)18(15(3)4,16(5)6)13-11-10-12-17(7,8)9/h14-16H,1-9H3 |
Clé InChI |
SOZUPDUHNXOZIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC#C[Si](C)(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)




![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)

![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)


![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
